

Check Availability & Pricing

## Sabizabulin Hydrochloride: A Technical Overview of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Sabizabulin hydrochloride |           |
| Cat. No.:            | B15566203                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Sabizabulin (VERU-111), an orally bioavailable, novel small molecule, has demonstrated significant anti-inflammatory properties in preclinical and clinical studies. As a microtubule disruptor, sabizabulin exhibits a dual mechanism of action that includes both antiviral and potent anti-inflammatory effects. This technical guide provides an in-depth review of the existing data on **sabizabulin hydrochloride**'s anti-inflammatory capabilities, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical trials, and outlining the experimental protocols used in these pivotal studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

#### Introduction

Severe inflammatory responses, often characterized by a "cytokine storm," are a major driver of morbidity and mortality in various diseases, including viral infections like influenza and COVID-19, leading to acute respiratory distress syndrome (ARDS).[1][2] **Sabizabulin hydrochloride** has emerged as a promising therapeutic agent due to its ability to modulate this hyperinflammatory state.[3] Initially developed as an anti-cancer agent, its role as a microtubule disruptor has shown significant potential in mitigating the inflammatory cascade.[4][5] This document synthesizes the current understanding of sabizabulin's anti-inflammatory properties.



## Mechanism of Action: Microtubule Disruption and Attenuation of Inflammation

Sabizabulin's primary mechanism of action is the disruption of microtubule polymerization. [4][6] It binds to the colchicine binding site on  $\beta$ -tubulin and a unique site on  $\alpha$ -tubulin, leading to microtubule depolymerization. [4] Microtubules are crucial for intracellular transport, including the trafficking of viral components and the secretion of pro-inflammatory cytokines. [7]

By disrupting the microtubule network, sabizabulin is hypothesized to interfere with the transport and release of key inflammatory mediators, thereby preventing or mitigating the cytokine storm that leads to ARDS and other inflammatory complications.[3][7] This disruption of microtubule-dependent processes provides a host-targeted approach to combating viral-induced inflammation.





Click to download full resolution via product page

Figure 1: Proposed Mechanism of Sabizabulin's Anti-inflammatory Action.

### **Preclinical Evidence of Anti-inflammatory Activity**

A significant preclinical study evaluated sabizabulin in an influenza H1N1-induced pulmonary inflammation mouse model of ARDS.[1] The study demonstrated robust anti-inflammatory



activity.

### **Quantitative Data**

The following tables summarize the key quantitative findings from this preclinical study.

Table 1: Reduction in Inflammatory Cells in Bronchoalveolar Lavage (BAL) Fluid

| Treatment Group | Reduction in Total<br>Inflammatory Cells (%) | p-value |
|-----------------|----------------------------------------------|---------|
| Sabizabulin     | 53                                           | <0.01   |

Table 2: Reduction in Pro-inflammatory Cytokines and Chemokines in BAL Fluid with Sabizabulin Treatment

| Cytokine/Chemokine                  | Reduction (%) | p-value |
|-------------------------------------|---------------|---------|
| Keratinocyte-derived chemokine (KC) | 38            | <0.01   |
| Interleukin-6 (IL-6)                | 74            | <0.001  |
| Tumor Necrosis Factor-alpha (TNF-α) | 36            | <0.05   |
| Interferon-gamma (IFN-γ)            | 84            | <0.001  |
| C-X-C motif chemokine 10 (CXCL-10)  | 60            | <0.001  |

Table 3: Comparative Effect of Dexamethasone on Cytokine and Chemokine Reduction in BAL Fluid



| Cytokine/Chemokine                  | Reduction (%)  | p-value         |
|-------------------------------------|----------------|-----------------|
| Interleukin-6 (IL-6)                | 52             | <0.01           |
| Interferon-gamma (IFN-γ)            | 81             | <0.001          |
| Keratinocyte-derived chemokine (KC) | +20 (Increase) | Not Significant |
| Tumor Necrosis Factor-alpha (TNF-α) | 13             | Not Significant |
| C-X-C motif chemokine 10 (CXCL-10)  | 8              | Not Significant |

## **Experimental Protocol: Influenza-Induced ARDS Mouse Model**

The study was conducted by Labcorp Early Development Laboratories, Ltd in the United Kingdom.[1]





Click to download full resolution via product page

Figure 2: Workflow for the Preclinical Influenza ARDS Mouse Model.

- Animal Model: The study utilized a murine model of influenza H1N1-induced pulmonary inflammation to simulate viral ARDS.
- Induction of a Viral Infection: Two hours prior to the commencement of treatment, mice were administered H1N1 or saline through the intranasal route to induce a viral infection and subsequent inflammatory response in the lungs.[1]
- Treatment Groups: The mice were then treated daily with one of the following:
  - Saline (Control)
  - Sabizabulin



- Dexamethasone (anti-inflammatory control)
- Oseltamivir (antiviral control)
- Data Collection:
  - Clinical Assessment: Clinical signs and longitudinal lung function (Penh) were monitored.
     [1]
  - Bronchoalveolar Lavage (BAL): BAL fluid was collected to quantify the number of inflammatory cells and the levels of various cytokines and chemokines.
  - Histopathology: Lungs were examined to assess the degree of inflammation.

## Clinical Evidence of Anti-inflammatory and Clinical Benefit

Sabizabulin has been evaluated in a Phase 3 clinical trial for the treatment of hospitalized patients with moderate to severe COVID-19 at high risk for ARDS and death.[8]

### **Quantitative Data**

The following tables summarize the key outcomes from the Phase 3 trial.

Table 4: Primary Endpoint - All-Cause Mortality by Day 60

| Treatment<br>Group    | Mortality Rate<br>(%) | Absolute<br>Reduction (%) | Relative<br>Reduction (%) | p-value |
|-----------------------|-----------------------|---------------------------|---------------------------|---------|
| Sabizabulin<br>(n=94) | 20.2                  | 24.9                      | 55.2                      | 0.0042  |
| Placebo (n=51)        | 45.1                  | -                         | -                         | -       |

Table 5: Key Secondary Endpoints



| Endpoint                       | Relative Reduction with Sabizabulin (%) | p-value |
|--------------------------------|-----------------------------------------|---------|
| Days in ICU                    | 43                                      | 0.0013  |
| Days on Mechanical Ventilation | 49                                      | 0.0013  |
| Days in Hospital               | 26                                      | 0.0277  |

# Experimental Protocol: Phase 3 COVID-19 Clinical Trial (NCT04842747)

This was a randomized, multicenter, placebo-controlled Phase 3 clinical trial.[8]



Click to download full resolution via product page

Figure 3: Workflow for the Phase 3 COVID-19 Clinical Trial.

• Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]



- Patient Population: 204 hospitalized patients with moderate to severe COVID-19 who were at high risk for ARDS and death.[3][8]
- Randomization: Patients were randomly assigned in a 2:1 ratio to receive either sabizabulin or a placebo.[8]
- Intervention:
  - Sabizabulin Group: 9 mg of oral sabizabulin administered daily for up to 21 days.[8]
  - Placebo Group: Placebo administered daily for up to 21 days.
- Primary Endpoint: The primary outcome measured was all-cause mortality up to day 60.[8]
- Key Secondary Endpoints:
  - Days in the intensive care unit (ICU)
  - Days on mechanical ventilation
  - Days in the hospital

#### Conclusion

Sabizabulin hydrochloride has demonstrated significant anti-inflammatory properties, which are attributed to its mechanism as a microtubule disruptor. Preclinical data in a viral-induced ARDS model show a marked reduction in inflammatory cell infiltration and a broad suppression of key pro-inflammatory cytokines and chemokines.[1] These findings are corroborated by a Phase 3 clinical trial in hospitalized COVID-19 patients, where sabizabulin treatment led to a substantial reduction in mortality and improvements in other key clinical outcomes.[8] The dual antiviral and anti-inflammatory actions of sabizabulin position it as a promising therapeutic candidate for diseases characterized by hyperinflammation, particularly viral-induced ARDS. Further research is warranted to fully elucidate the specific signaling pathways modulated by sabizabulin and to explore its therapeutic potential in a broader range of inflammatory conditions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Veru Announces Preclinical Results from Expanded Sabizabulin Program into Influenza-Induced Severe Acute Respiratory Distress Syndrome and Provides Update on COVID-19 Program :: Veru Inc. (VERU) [ir.verupharma.com]
- 2. Oral Sabizabulin for High-Risk, Hospitalized Adults with Covid-19: Interim Analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunology.org [immunology.org]
- 4. Microtubule disruption synergizes with STING signaling to show potent and broadspectrum antiviral activity | PLOS Pathogens [journals.plos.org]
- 5. The Potential of Combining Tubulin-Targeting Anticancer Therapeutics and Immune Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Cytokines and Other Biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sabizabulin Hydrochloride: A Technical Overview of its Anti-Inflammatory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566203#sabizabulin-hydrochloride-anti-inflammatory-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com